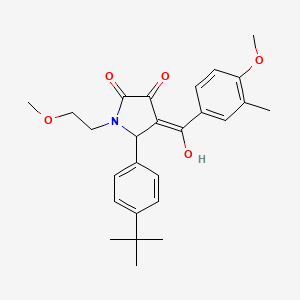
1-(ethylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ethylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-(ethylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or receptors in the body, leading to its anticonvulsant, anti-inflammatory, and antitumor effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have herbicidal and insecticidal effects in plants.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(ethylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(ethylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its use in crop protection and its potential environmental impacts. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of 1-(ethylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide involves the reaction of ethyl piperidine-3-carboxylate with thiosemicarbazide in the presence of ethanol and concentrated sulfuric acid. The product is then treated with ethylsulfonyl chloride to form the final compound. This method has been optimized to yield a high purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-piperidinecarboxamide has been extensively studied for its potential applications in medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anticonvulsant, anti-inflammatory, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have herbicidal and insecticidal properties, making it a potential candidate for use in crop protection. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S2/c1-3-10-14-15-12(20-10)13-11(17)9-6-5-7-16(8-9)21(18,19)4-2/h9H,3-8H2,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVLRDLPRRVLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCCN(C2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428816.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5428823.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B5428832.png)
![1-benzyl-4-[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]piperazine](/img/structure/B5428836.png)
![1-methyl-5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5428839.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(2-methyl-1H-imidazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428856.png)
![5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5428861.png)
![4-[2-(3-hydroxyphenyl)vinyl]-1-(1-phenylvinyl)pyridinium bromide](/img/structure/B5428872.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5428881.png)
![N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5428900.png)
![10-methoxy-5-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5428915.png)